L-Phenylglycine L-Phenylglycine L-alpha-phenylglycine is the S stereoisomer of alpha-phenylglycine. It is an enantiomer of a D-alpha-phenylglycine. It is a tautomer of a L-alpha-phenylglycine zwitterion.
Brand Name: Vulcanchem
CAS No.: 2935-35-5
VCID: VC21537523
InChI: InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1
SMILES: C1=CC=C(C=C1)C(C(=O)O)N
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

L-Phenylglycine

CAS No.: 2935-35-5

VCID: VC21537523

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

L-Phenylglycine - 2935-35-5

Description

L-Phenylglycine is a non-proteinogenic alpha amino acid with the chemical formula C~8~H~9~NO~2~. It is structurally related to alanine but features a phenyl group instead of a methyl group, which significantly alters its chemical and biological properties . This compound is of interest in various fields, including peptide synthesis, drug development, and neuroscience research.

Peptide Synthesis

L-Phenylglycine is a key building block in peptide synthesis, particularly in solid-phase peptide synthesis. Its protective groups allow for selective reactions, enhancing the efficiency of creating complex peptides .

Drug Development

In pharmaceutical research, L-phenylglycine is used to modify peptide structures, potentially leading to improved therapeutic properties and reduced side effects . It has shown promise in developing treatments for neurological disorders.

Neuroscience Research

L-Phenylglycine is explored in neuroscience studies, particularly in the synthesis of neuropeptides, which can help understand brain functions and develop treatments for neurological disorders .

Anti-Allodynic Effects

Research has demonstrated that L-phenylglycine exhibits anti-allodynic effects in models of neuropathic pain, similar to gabapentin and pregabalin, suggesting its potential in pain management .

Biological Activity and Pharmacology

CompoundKi (nM)ED50 (μmol/kg)
Gabapentin120230
Pregabalin18090
L-Phenylglycine18080

Production Methods

Recent advancements in biotechnology have led to the development of a four-step enzymatic cascade for the efficient production of L-phenylglycine from L-phenylalanine. This method uses a combination of enzymes, including L-amino acid deaminase, hydroxymandelate synthase, (S)-mandelate dehydrogenase, and leucine dehydrogenase, achieving high conversion rates .

CAS No. 2935-35-5
Product Name L-Phenylglycine
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name (2S)-2-amino-2-phenylacetic acid
Standard InChI InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1
Standard InChIKey ZGUNAGUHMKGQNY-ZETCQYMHSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@@H](C(=O)O)N
SMILES C1=CC=C(C=C1)C(C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)C(C(=O)O)N
Synonyms 2935-35-5;(S)-2-Amino-2-phenylaceticacid;L-Phenylglycine;H-Phg-Oh;L-2-Phenylglycine;L-(+)-alpha-Phenylglycine;(S)-phenylglycine;Phenylglycine;(2S)-amino(phenyl)aceticacid;(S)-(+)-2-Phenylglycine;L-(+)-alpha-Aminophenylaceticacid;L-(+)-2-Phenylglycine;L-(+)-a-Phenylglycine;(2S)-2-amino-2-phenylaceticacid;L(+)-alpha-Phenylglycine;CHEMBL378605;DL-Phenylglycine;CHEBI:439819;S-(+)-alpha-Aminophenylaceticacid;(S)-AMINO-PHENYL-ACETICACID;(alphaS)-alpha-aminobenzeneaceticacid;(S)-(+)-alpha-AminophenylaceticAcid;NSC206293;69-91-0;L-alpha-Phenylglycine
PubChem Compound 99291
Last Modified Aug 15 2023

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